(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
CAS No.: 1171920-61-8
Cat. No.: VC3369464
Molecular Formula: C15H23NO3Si
Molecular Weight: 293.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171920-61-8 |
|---|---|
| Molecular Formula | C15H23NO3Si |
| Molecular Weight | 293.43 g/mol |
| IUPAC Name | [2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methanol |
| Standard InChI | InChI=1S/C15H23NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-8,17H,9-10H2,1-5H3 |
| Standard InChI Key | FABMDYUQZRCJAN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO |
Introduction
Molecular Formula
The molecular formula of this compound can be deduced as , reflecting its structural complexity.
General Synthetic Approach
The synthesis of this compound likely involves:
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Formation of the furo[3,2-b]pyridine core: This step typically involves cyclization reactions starting from pyridine derivatives.
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Introduction of the TBDMS group: The hydroxyl group on the molecule is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
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Functionalization at the 6-position: The secondary alcohol (-CH₂OH) is introduced via selective reduction or alkylation reactions.
Example Reaction Scheme
A plausible reaction sequence could involve:
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Starting with a pyridine derivative functionalized at specific positions to facilitate cyclization into the furo[3,2-b]pyridine framework.
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Protecting the hydroxyl group using TBDMSCl to form the silyloxy moiety.
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Introducing a hydroxymethyl group (-CH₂OH) at the desired position through controlled oxidation or substitution reactions.
Chemical Applications
This compound's structure suggests potential utility in:
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Synthetic Organic Chemistry: As an intermediate in the synthesis of more complex molecules due to its functionalized heterocyclic core.
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Protecting Group Chemistry: The TBDMS group provides stability during multi-step synthetic processes.
Biological Relevance
While specific biological studies on this compound are not available, related heterocyclic structures often exhibit:
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Pharmacological Activity: Furo[3,2-b]pyridines are known for their potential as kinase inhibitors or antimicrobial agents.
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Drug Development Potential: The alcohol functionality and heterocyclic scaffold could be tailored for interaction with biological targets.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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-NMR and -NMR to identify chemical shifts corresponding to the aromatic system, silyl ether, and alcohol groups.
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Mass Spectrometry (MS):
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To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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To confirm functional groups such as -OH (broad peak around 3200–3600 cm) and Si-O bonds.
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Elemental Analysis:
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To verify the empirical formula.
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